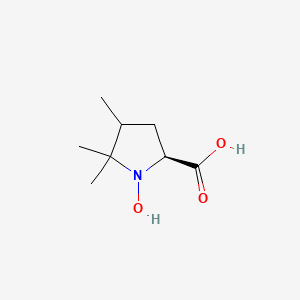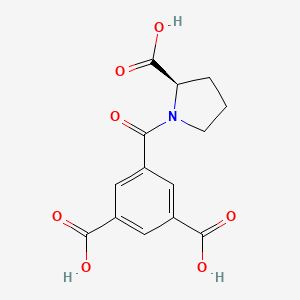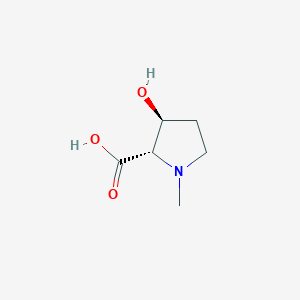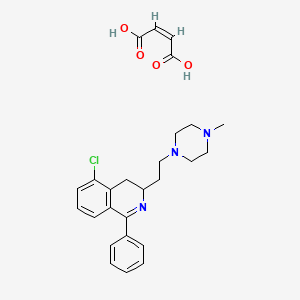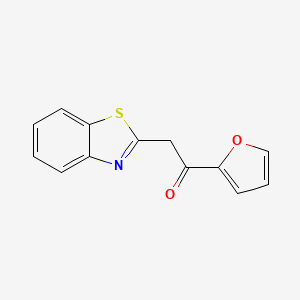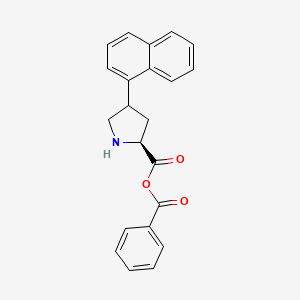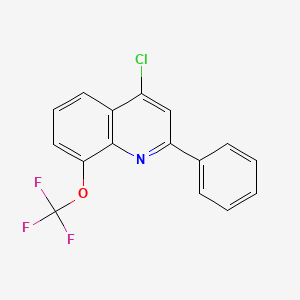![molecular formula C9H15NO2 B12885642 1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one CAS No. 77219-14-8](/img/structure/B12885642.png)
1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone is a chemical compound belonging to the oxazoline family Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry. Industrial production methods may involve the use of flow reactors containing commercial manganese dioxide to achieve oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline ring can be modified by introducing different substituents.
Major products formed from these reactions include oxazoles, reduced oxazolines, and various substituted oxazolines, depending on the reagents and conditions used.
Scientific Research Applications
1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic functions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone can be compared with other oxazoline derivatives, such as:
2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)pyridine: This compound has a pyridine ring instead of an ethanone group, which affects its chemical reactivity and applications.
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane: This dimeric compound has two oxazoline rings, providing different steric and electronic properties.
®-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide: This compound includes a methanesulfonamide group, which influences its biological activity and potential therapeutic uses.
The uniqueness of 1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone lies in its specific substituents and the resulting chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
77219-14-8 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(5-methyl-2-propan-2-yl-4H-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(2)8-10-5-9(4,12-8)7(3)11/h6H,5H2,1-4H3 |
InChI Key |
UIWJUKUDAIBDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NCC(O1)(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


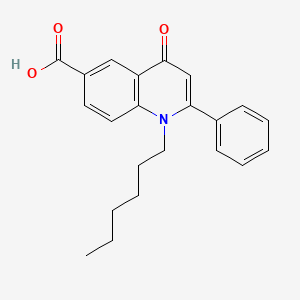
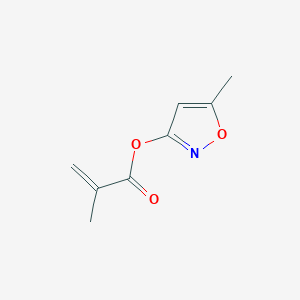
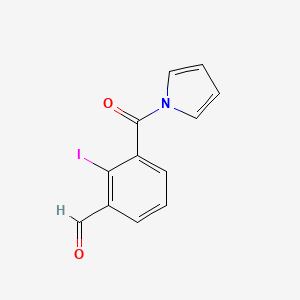
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)
